Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone
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Overview
Description
Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a morpholine ring, a triazolopyridazine moiety, and a piperidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds .
Scientific Research Applications
Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole ring but differs in the attached moieties.
1,2,4-Triazolo[4,3-b]pyridazine: Similar core structure but lacks the morpholine and piperidine rings.
Morpholine derivatives: Compounds with the morpholine ring but different attached groups.
Uniqueness
Morpholin-4-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets .
Properties
Molecular Formula |
C15H20N6O2 |
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Molecular Weight |
316.36 g/mol |
IUPAC Name |
morpholin-4-yl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C15H20N6O2/c22-15(19-6-8-23-9-7-19)12-2-1-5-20(10-12)14-4-3-13-17-16-11-21(13)18-14/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
QHUWDEPYGWCDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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